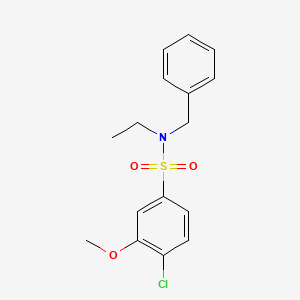
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and inhibitors of various enzymes. This compound features a benzene ring substituted with benzyl, chloro, ethyl, and methoxy groups, along with a sulfonamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The initial step often involves the nitration of benzene to introduce a nitro group, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.
Oxidation and Reduction: Hydrogen peroxide, potassium permanganate, or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonamides, and various amine compounds.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and enzyme inhibition.
Biological Studies: The compound is employed in studies involving enzyme inhibition, protein binding, and cellular uptake mechanisms.
Industrial Applications: It is used in the synthesis of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Cellular Pathways: It can interfere with cellular pathways by modulating the activity of key enzymes and proteins involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfonamide group, along with the benzyl, chloro, ethyl, and methoxy groups, allows for versatile applications in medicinal chemistry and industrial processes.
Eigenschaften
IUPAC Name |
N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFELLTRZZGDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
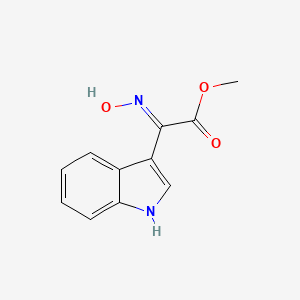
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methoxybenzamide](/img/structure/B604740.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide](/img/structure/B604741.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]propanamide](/img/structure/B604742.png)
![[(4-Butoxy-3-methylphenyl)sulfonyl]dimethylamine](/img/structure/B604747.png)
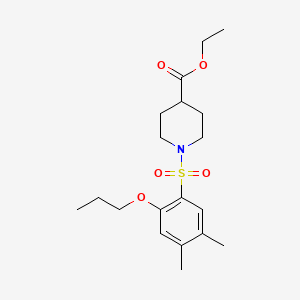
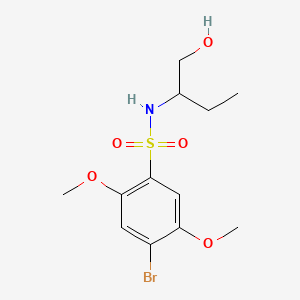
![(2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B604751.png)
amine](/img/structure/B604752.png)
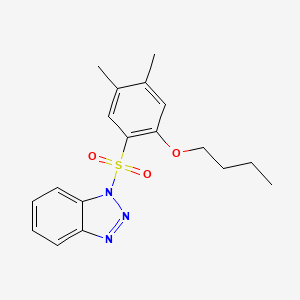
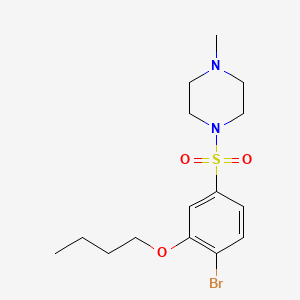
![[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]dimethylamine](/img/structure/B604757.png)
amine](/img/structure/B604758.png)
amine](/img/structure/B604761.png)
